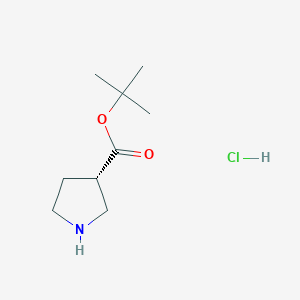![molecular formula C8H18Cl2N2O4 B6164945 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride CAS No. 141702-92-3](/img/no-structure.png)
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride, also known as 2-Aminoethyl-2-carboxyethyl-amino-propionic acid dihydrochloride or AEPP-dHCl, is a versatile chemical compound with a wide range of applications in the scientific and medical fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 306.1 g/mol. AEPP-dHCl is a derivative of the amino acid glycine and has been used in various research and laboratory experiments.
Aplicaciones Científicas De Investigación
AEPP-dHCl is used in a variety of scientific research applications, such as in the study of enzyme kinetics, protein folding, and protein-protein interactions. It is also used in the study of enzyme inhibition and drug design. Additionally, AEPP-dHCl is used in the study of cell membrane permeability and in the study of the structure and function of proteins.
Mecanismo De Acción
AEPP-dHCl binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of AEPP-dHCl to the active site of an enzyme prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme. This mechanism of action is used in the study of enzyme inhibition and drug design.
Biochemical and Physiological Effects
AEPP-dHCl has been shown to have a variety of biochemical and physiological effects. In laboratory studies, AEPP-dHCl has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, AEPP-dHCl has been found to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. AEPP-dHCl has also been found to inhibit the activity of enzymes involved in the transport of ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEPP-dHCl has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain and is soluble in water, making it easy to use in a variety of experiments. Additionally, AEPP-dHCl has a high binding affinity for enzymes, making it useful for studying enzyme inhibition and drug design. However, AEPP-dHCl also has some limitations. It is not very stable and is prone to hydrolysis, which can reduce its effectiveness in certain experiments.
Direcciones Futuras
AEPP-dHCl has a wide range of potential applications in the scientific and medical fields. Future research could explore its use in the development of new drugs and in the study of diseases such as cancer, Alzheimer’s, and Parkinson’s. Additionally, future research could explore its use in the study of protein-protein interactions and in the study of enzyme kinetics. Finally, future research could explore its use in the study of cell membrane permeability and in the development of new medical treatments.
Métodos De Síntesis
AEPP-dHCl can be synthesized from glycine, which is an amino acid found naturally in the body, by reacting it with hydrochloric acid and ethylenediamine. The reaction of glycine with hydrochloric acid yields an intermediate compound called aminopropionic acid, which is then reacted with ethylenediamine to form AEPP-dHCl. The reaction is carried out at room temperature and the product can be isolated by precipitation or crystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride involves the reaction of 2-aminoethyl acrylate with ethylenediamine followed by carboxylation with chloroacetic acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2-aminoethyl acrylate", "ethylenediamine", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethyl acrylate with ethylenediamine to form 3-[(2-aminoethyl)amino]propanoic acid", "Step 2: Carboxylation of 3-[(2-aminoethyl)amino]propanoic acid with chloroacetic acid to form 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid", "Step 3: Treatment of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid with hydrochloric acid to obtain the dihydrochloride salt" ] } | |
Número CAS |
141702-92-3 |
Nombre del producto |
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride |
Fórmula molecular |
C8H18Cl2N2O4 |
Peso molecular |
277.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




